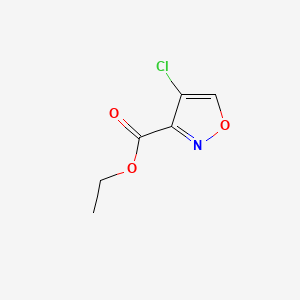
Ethyl 4-chloro-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-chloro-1,2-oxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-1,2-oxazole-3-carboxylate can be synthesized through a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. One common method involves the halogenation of an oxazole precursor followed by esterification . The reaction conditions typically include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like K2CO3, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound often involves large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) are employed for reduction reactions.
Major Products
The major products formed from these reactions include various substituted oxazoles and reduced or oxidized derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Ethyl 4-chloro-1,2-oxazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 4-chloro-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chlorooxazole-4-carboxylate: Another chlorinated oxazole derivative with similar reactivity and applications.
4-Chloro-1,2-oxazole-3-carboxylic acid: A related compound with a carboxylic acid group instead of an ester.
Uniqueness
Ethyl 4-chloro-1,2-oxazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other oxazole derivatives .
Properties
Molecular Formula |
C6H6ClNO3 |
|---|---|
Molecular Weight |
175.57 g/mol |
IUPAC Name |
ethyl 4-chloro-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)5-4(7)3-11-8-5/h3H,2H2,1H3 |
InChI Key |
UDNVJJWBXGYBND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NOC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


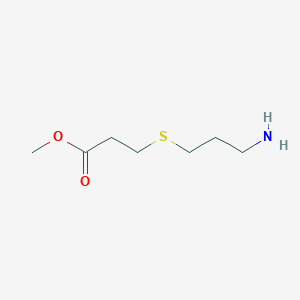
![3-Bromo-5-[2-(trimethylsilyl)ethynyl]phenol](/img/structure/B13488169.png)


![N-(2-aminoethyl)-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-acetamide](/img/structure/B13488186.png)
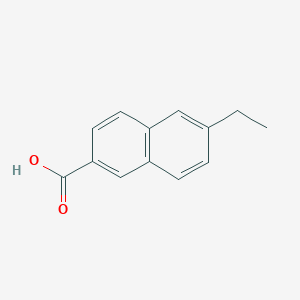
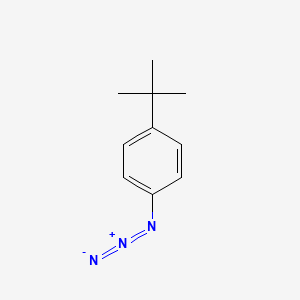
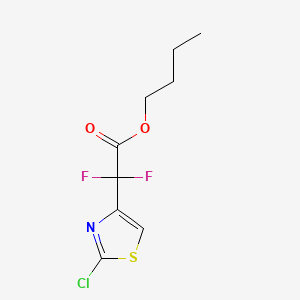
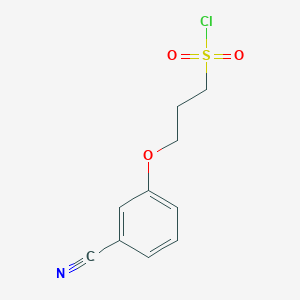
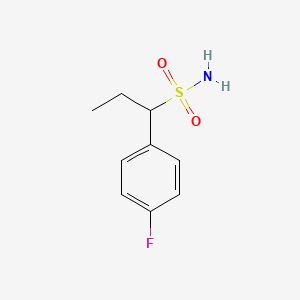
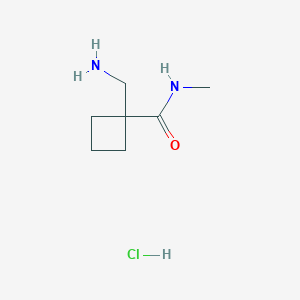
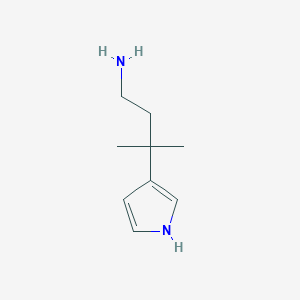
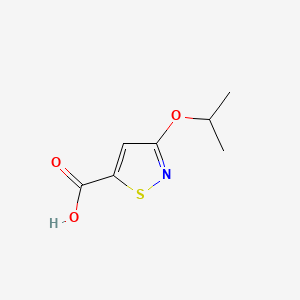
![tert-butyl N-[2-(3-cyano-1H-1,2,4-triazol-1-yl)ethyl]carbamate](/img/structure/B13488239.png)
